
(1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tert-butyl group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step can be performed using tert-butyl halides in the presence of a base.
Attachment of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using methylthiolates.
Final Assembly: The final step involves coupling the oxadiazole intermediate with the appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine: can be compared with other oxadiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
1351397-95-9 |
|---|---|
Molekularformel |
C10H19N3OS |
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
(1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C10H19N3OS/c1-10(2,3)9-13-12-8(14-9)7(11)5-6-15-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
CNRSXIIBOPQBLN-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)C1=NN=C(O1)[C@H](CCSC)N |
Kanonische SMILES |
CC(C)(C)C1=NN=C(O1)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)

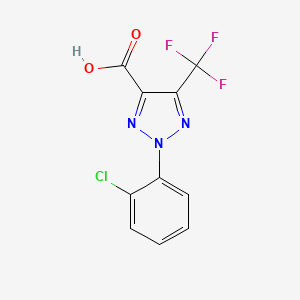

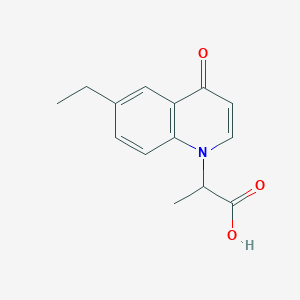
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)

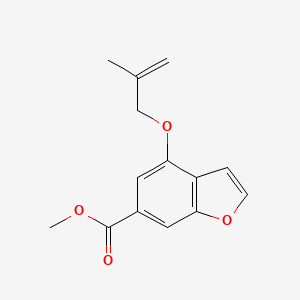

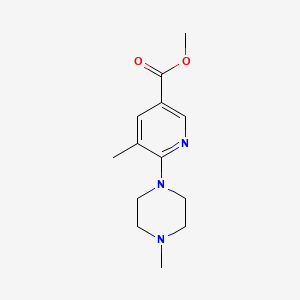
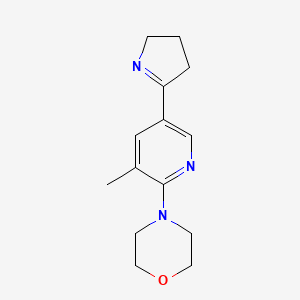
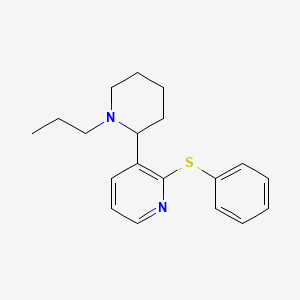

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)
